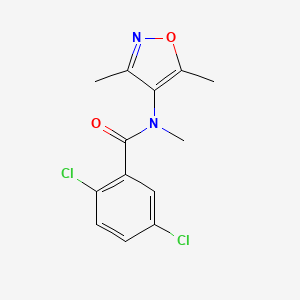![molecular formula C13H12ClNO B7585180 1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one, commonly known as CPEP, is a compound that belongs to the class of pyridones. It has been extensively studied for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of CPEP is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which can reduce the activity of neurons and decrease pain and inflammation.
Biochemical and Physiological Effects
CPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, CPEP has been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
实验室实验的优点和局限性
One advantage of using CPEP in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, CPEP has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using CPEP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of CPEP as a therapeutic agent.
未来方向
There are many potential future directions for the study of CPEP. One area of research could focus on the development of CPEP derivatives with improved efficacy and safety profiles. Additionally, further studies could investigate the potential use of CPEP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, studies could investigate the potential use of CPEP in combination with other therapeutic agents to enhance its efficacy.
合成方法
CPEP can be synthesized through a variety of methods, including the reaction of 2-chloroacetophenone with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is purified through recrystallization to obtain pure CPEP. Other methods include the reaction of pyridine-2-carboxylic acid with 2-chloroethylamine hydrochloride in the presence of a coupling agent.
科学研究应用
CPEP has been used in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, CPEP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-6-2-1-5-11(12)8-10-15-9-4-3-7-13(15)16/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOXWYAKQNXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)

![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)


